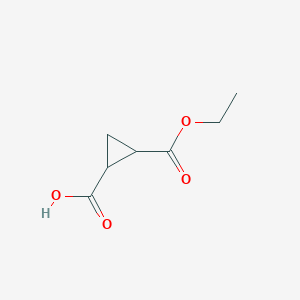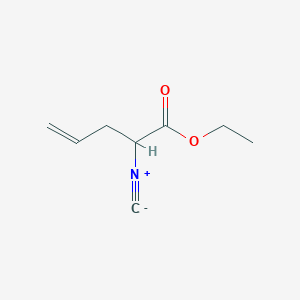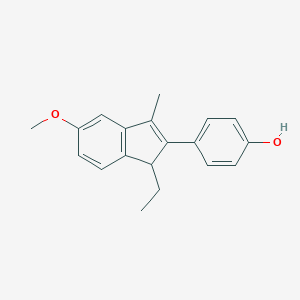
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol, also known as EMIQ, is a synthetic compound with potential health benefits. It belongs to the family of flavonoids and is derived from the plant Indigofera suffruticosa. EMIQ has gained attention in recent years due to its antioxidant and anti-inflammatory properties.
Wirkmechanismus
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol exerts its antioxidant and anti-inflammatory effects through various mechanisms. It scavenges free radicals and inhibits the production of reactive oxygen species (ROS). 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. Additionally, 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol modulates the expression of various cytokines and chemokines involved in inflammation.
Biochemical and Physiological Effects
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation, which are two major contributors to the development of various diseases. 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol also improves endothelial function, which is essential for the proper functioning of blood vessels. Additionally, 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol is also stable and has a long shelf life, making it suitable for long-term experiments. However, 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol is not water-soluble, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
For the study of 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol include the development of 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol-based therapies and the investigation of its long-term effects on human health.
Synthesemethoden
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol is synthesized from the plant Indigofera suffruticosa. The plant extract is subjected to a series of chemical reactions to obtain 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol. The synthesis method involves the use of various chemicals, including potassium hydroxide, ethanol, and hydrochloric acid. The process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol has been extensively studied for its potential health benefits. Several studies have shown that 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol has antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and diabetes. 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
167638-45-1 |
|---|---|
Produktname |
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol |
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-9-15(21-3)11-18(17)12(2)19(16)13-5-7-14(20)8-6-13/h5-11,16,20H,4H2,1-3H3 |
InChI-Schlüssel |
OFZKNHMABMPGSR-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C=C(C=C2)OC)C(=C1C3=CC=C(C=C3)O)C |
Kanonische SMILES |
CCC1C2=C(C=C(C=C2)OC)C(=C1C3=CC=C(C=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



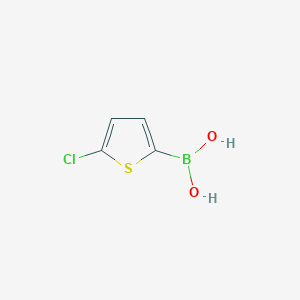
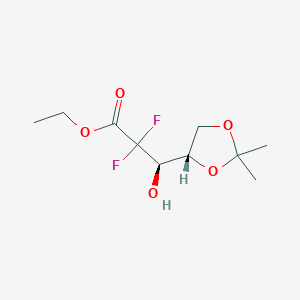
![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)
![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)
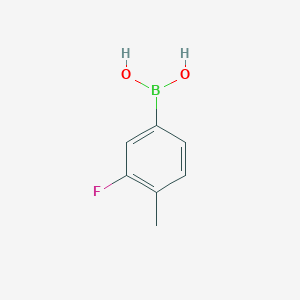
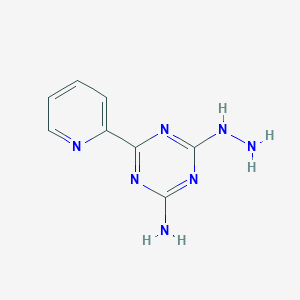
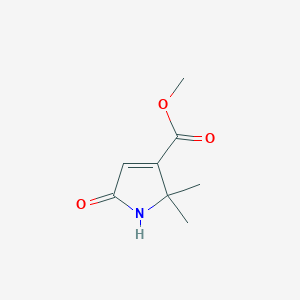
![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)
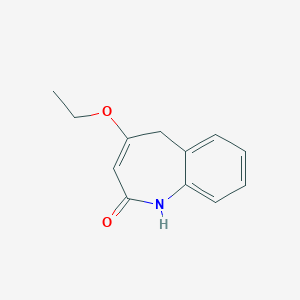

![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)

